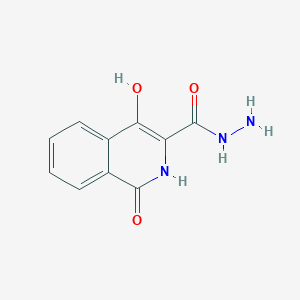

![molecular formula C14H10Cl2O2 B1300814 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde CAS No. 66742-56-1](/img/structure/B1300814.png)

4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Descripción general

Descripción

The compound "4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde" is a benzaldehyde derivative, which is a part of a class of organic compounds characterized by the presence of a formyl group attached to a benzene ring. This particular compound is modified with a 3,4-dichlorobenzyl group attached through an ether linkage at the para position of the benzaldehyde. The presence of chlorine atoms and the benzyl group could potentially influence the reactivity and physical properties of the compound.

Synthesis Analysis

The synthesis of benzaldehyde derivatives often involves the protection of hydroxyl groups, as seen in the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, which can be achieved using various protecting groups including 3,4-dichlorobenzyl in yields between 67-75% . This suggests that similar methods could be applied to synthesize "4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde" by protecting the hydroxyl group and then introducing the dichlorobenzyl group.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be characterized using spectroscopic techniques such as NMR, UV-VIS, and IR . The presence of substituents on the benzene ring can lead to shifts in the spectroscopic signatures, which can be analyzed to confirm the structure of the compound. Density functional theory (DFT) methods can be used to optimize molecular structures and geometries, providing insights into the electronic structure of the compound .

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo various chemical reactions. For instance, the direct ortho C-H hydroxylation of benzaldehydes has been achieved using a transient directing group, indicating that the position adjacent to the formyl group can be selectively activated . Additionally, the reactivity of the aldehyde group allows for the formation of hydrazones and other derivatives, as seen in the synthesis of benzaldehyde-2-chloro benzoylhydrazone . The presence of electron-withdrawing groups such as dichlorobenzyl could influence the reactivity of the aldehyde group in "4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde".

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like dichlorobenzyl can affect the compound's boiling point, solubility, and stability. The thermal stability of benzaldehyde derivatives can be studied using thermal analysis techniques, and compounds with dichlorobenzyl groups may exhibit different thermal behavior compared to unsubstituted benzaldehyde . The electronic properties, such as charge transport potential, can also be assessed through electrochemical studies .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is involved in the regioselective protection of hydroxyl groups in synthetic chemistry. Plourde and Spaetzel (2002) demonstrated the protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde using various protecting groups including 3,4-dichlorobenzyl, which yielded between 67-75% (Plourde & Spaetzel, 2002).

Industrial Applications

- Benzaldehyde, a derivative of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, is a key chemical in various industries like cosmetics, perfumery, food, and pharmaceuticals. Sharma et al. (2012) explored the oxidative properties of mesoporous Ti-SBA-15, which increased benzyl alcohol conversion to benzaldehyde by threefold (Sharma, Soni, & Dalai, 2012).

Medical Research

- Substituted benzaldehydes, including 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, have been studied for their potential medical applications. Beddell et al. (1984) found that these compounds can increase the oxygen affinity of human hemoglobin and potentially inhibit sickling of erythrocytes in sickle cell disease (Beddell et al., 1984).

Environmental and Green Chemistry

- In the field of green chemistry, benzaldehyde derivatives play a role in eco-friendly selective oxidation processes. Han et al. (2010) discussed the gas-phase selective oxidation of benzyl alcohol to benzaldehyde using molecular oxygen, emphasizing its application in environmentally conscious manufacturing (Han, Xu, Su, Xu, & Ding, 2010).

Photocatalysis

- The compound is also relevant in photocatalysis research. Lima et al. (2017) explored the photocatalytic conversion of benzyl alcohol to benzaldehyde using metal-free graphitic carbon nitride, highlighting the potential of these reactions in sustainable chemical processes (Lima, Silva, Silva, & Faria, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P233-P260-P261-P264-P271-P280-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.

Propiedades

IUPAC Name |

4-[(3,4-dichlorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSVCXCLEDNCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352865 | |

| Record name | 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde | |

CAS RN |

66742-56-1 | |

| Record name | 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)

![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)

![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)

![6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300763.png)

![5,7-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300764.png)

![[4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300766.png)

![(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1300768.png)